KI-8110

Description

Properties

CAS No. |

80681-73-8 |

|---|---|

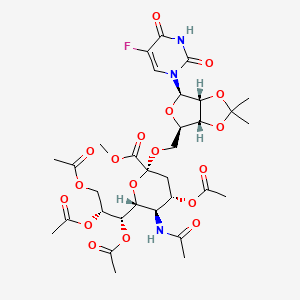

Molecular Formula |

C32H42FN3O18 |

Molecular Weight |

775.7 g/mol |

IUPAC Name |

methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C32H42FN3O18/c1-13(37)34-22-19(48-15(3)39)9-32(29(43)45-8,54-25(22)23(50-17(5)41)20(49-16(4)40)11-46-14(2)38)47-12-21-24-26(53-31(6,7)52-24)28(51-21)36-10-18(33)27(42)35-30(36)44/h10,19-26,28H,9,11-12H2,1-8H3,(H,34,37)(H,35,42,44)/t19-,20+,21+,22+,23+,24+,25+,26+,28+,32+/m0/s1 |

InChI Key |

JSEPROTUIPPOJT-CDHBAGNOSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OCC2C3C(C(O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OCC2C3C(C(O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C |

Synonyms |

5-fluoro-2',3'-isopropylidene-5'-O-(4-N-acetyl-2,4-dideoxy-3,6,7,8-tetra-O-acetyl-1-methoxycarbonylglycerogalactooctapyranosyl)uridine KI 8110 KI-8110 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Ki 8110

Elucidation of KI-8110's Primary Biological Target

Research has identified the key protein target responsible for mediating the effects of this compound on cellular sialylation.

Identification of Solute Carrier Family 35 Member A1 (SLC35A1) as an Inhibitory Target

Studies have shown that this compound functions as an inhibitor of Solute Carrier Family 35 Member A1 (SLC35A1) patsnap.com. SLC35A1 is a nucleotide sugar transporter responsible for transporting CMP-sialic acid from the cytosol into the lumen of the Golgi apparatus wikipedia.orgnih.govuniprot.org. This transport is crucial for the process of sialylation, where sialic acid is added to glycoproteins and glycolipids by sialyltransferases within the Golgi nih.govoup.com. By inhibiting SLC35A1, this compound disrupts the supply of CMP-sialic acid to the Golgi, thereby affecting downstream sialylation processes patsnap.comoup.comnih.gov.

Specificity of this compound for CMP-Sialic Acid Transporter Proteins

This compound demonstrates specificity for CMP-sialic acid transporter proteins, primarily targeting SLC35A1 patsnap.comnih.govjst.go.jpnih.gov. While the transport of CMP-sialic acid into endoplasmic reticulum and Golgi vesicles is inhibited by this compound, studies have suggested the potential presence of more than one transport protein with differing specificities, as only a 50% inhibition of CMP-sialic acid transport was achieved in some instances patsnap.comnih.govresearchgate.net. SLC35A1 is a well-characterized CMP-sialic acid transporter that functions as an antiporter, exchanging CMP-sialic acid for CMP uniprot.orgmdpi.com.

Detailed Analysis of CMP-Sialic Acid Transport Inhibition by this compound

Further investigations have provided detailed insights into how this compound inhibits the transport of CMP-sialic acid.

Inhibition Kinetics and Binding Dynamics of this compound with SLC35A1

While specific detailed kinetic and binding dynamics data (such as Kᵢ values directly for this compound binding to SLC35A1) were not extensively detailed in the provided search results, the mechanism of inhibition involves this compound interfering with the function of SLC35A1 patsnap.comnih.govresearchgate.net. SLC35A1 is known to bind both CMP-sialic acid and free CMP, exhibiting a higher affinity for free CMP uniprot.org. The transport mechanism involves the exchange of CMP-sialic acid from the cytosol for CMP in the Golgi lumen uniprot.orgmdpi.com. Structural studies on SLC35A1 have identified residues involved in coordinating CMP-sialic acid binding, including K55, Q101, N102, Y117, Y121, K124, S188, N210, Y214, T260, and K272 in the murine transporter nih.gov. These residues form polar interactions with CMP-sialic acid nih.gov. While direct binding kinetics of this compound to these specific sites were not found, its inhibitory effect on transport indicates interaction with the transporter's mechanism for substrate recognition or translocation.

Delineation of this compound's Non-Inhibitory Effect on Sialyltransferases

Crucially, studies have demonstrated that this compound does not directly inhibit sialyltransferases patsnap.comnih.govjst.go.jpresearchgate.net. Sialyltransferases are the enzymes located in the Golgi that catalyze the transfer of sialic acid from CMP-sialic acid to acceptor glycans oup.compor-journal.com. Research using sialyltransferases from human colorectal tumor cells and human liver showed no inhibition by this compound patsnap.comnih.gov. This confirms that the effect of this compound on sialylation is mediated specifically through the inhibition of CMP-sialic acid transport into the Golgi, rather than by directly affecting the activity of the enzymes that utilize CMP-sialic acid patsnap.comnih.govjst.go.jp.

Consequences of CMP-Sialic Acid Transport Inhibition on Cellular Sialylation

Reduction of Cell Surface Sialic Acid Levels in Response to this compound

Treatment with this compound has been consistently shown to reduce the levels of sialic acid on the surface of treated cell lines patsnap.comresearchgate.netnih.gov. This reduction is a direct consequence of the limited availability of CMP-sialic acid in the Golgi, impairing the ability of sialyltransferases to add sialic acid residues to newly synthesized glycans destined for the cell surface patsnap.comnih.gov. Studies using human colorectal cancer cell lines (Clone A, CX-1, and CCL-235) demonstrated a reduction in surface sialic acid levels after this compound treatment patsnap.com. Similarly, treatment of murine NL-17 and NL-44 colon adenocarcinoma cells with this compound resulted in a significant reduction of cell-surface sialylation researchgate.netpor-journal.com.

Downstream Effects on Sialic Acid-Dependent Cellular Processes

The reduction in cellular and cell surface sialylation induced by this compound has significant downstream effects on various sialic acid-dependent cellular processes, particularly those involved in cell-cell and cell-matrix interactions.

One notable consequence is the increased binding of treated cells to Kupffer cells patsnap.com. Cell surface sialic acids are thought to mask the binding sites for Kupffer cells, and their reduction by this compound treatment enhances this interaction patsnap.com. For instance, binding of Clone A, CX-1, and CCL-235 cells to Kupffer cells was significantly increased after this compound treatment patsnap.com. This suggests that desialylation can enhance the cytotoxic effects of Kupffer cells, which are part of the host defense against tumor cells in the hepatic sinusoid patsnap.com.

Furthermore, the reduction in sialylation can impact the metastatic potential of cancer cells. Hypersialylation of human colorectal carcinoma (HCRC) cells correlates with increased metastatic potential patsnap.com. Treatment with this compound has been shown to inhibit the formation of hepatic metastases from human colorectal cancer cell lines in nude mouse models patsnap.comnih.govnih.gov. This antimetastatic effect is attributed to the modification of the tumor cell surface resulting from the inhibition of sialic acid incorporation aacrjournals.orgresearchgate.netucl.ac.uk. While desialylation by this compound did not significantly affect the binding of HCRC cell lines to the extracellular matrix protein fibronectin, it did reduce the retention of tumor cells in the lungs in a mouse model of experimental pulmonary metastasis patsnap.comaacrjournals.org. This suggests that the impact of desialylation on cell adhesion can be context-dependent and may vary depending on the specific extracellular matrix component or interacting cell type.

The suggested mechanism for the reduced metastasis involves the reduced sialylation of adhesion molecules, such as carcinoembryonic antigen, which may alter the biological behavior of tumor cells and prevent their implantation at distant sites nih.govresearchgate.net.

Here is a summary of research findings on the effect of this compound on cell surface sialic acid and Kupffer cell binding:

| Cell Line | Treatment with this compound | Effect on Cell Surface Sialic Acid | Effect on Binding to Kupffer Cells | Source |

| Clone A | Yes | Reduced | Significantly Increased | patsnap.com |

| CX-1 | Yes | Reduced | Significantly Increased | patsnap.com |

| CCL-235 | Yes | Reduced | Significantly Increased | patsnap.com |

| NL-17 | Yes | Significant Reduction | Not specified in relation to Kupffer cells, but reduced lung retention | researchgate.netpor-journal.comaacrjournals.org |

| NL-44 | Yes | Significant Reduction | Not specified in relation to Kupffer cells, but reduced lung retention | researchgate.netpor-journal.comaacrjournals.org |

This table illustrates the consistent finding of reduced cell surface sialic acid upon this compound treatment and the observed increase in binding to Kupffer cells in human colorectal cancer cell lines.

Biological Impact and Pathway Modulation by Ki 8110

Modulation of Cell-Cell and Cell-Matrix Interactions

The dense layer of sialic acid on the cancer cell surface, known as the sialome, plays a crucial role in mediating interactions with other cells and the surrounding extracellular matrix (ECM). By reducing this sialic acid shield, KI-8110 is hypothesized to alter these interactions, thereby affecting tumor cell behavior.

Enhanced Cell Adhesion to Host Immune Cells Post-KI-8110 Treatment

Hypersialylation on the surface of malignant cells is known to mask underlying glycan and protein ligands, thereby inhibiting recognition and adhesion by immune cells. researchgate.net This masking effect can impair the function of various immune cells, including natural killer (NK) cells and T cells. The reduction of cell surface sialic acid, as would be induced by this compound, can unmask these ligands and is expected to enhance the adhesion of immune cells to tumor cells.

For instance, sialic acids are key components of the ligands for Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors expressed on most immune cells. aacrjournals.orgfrontiersin.org The interaction between sialic acids on tumor cells and inhibitory Siglecs on immune cells can dampen the anti-tumor immune response. aacrjournals.orgfrontiersin.org By decreasing the density of sialic acid on the tumor cell surface, this compound would likely reduce the engagement of these inhibitory Siglecs, thereby promoting a more robust immune response.

Table 1: Effect of Sialic Acid Blockade on Immune Cell Composition in Tumors

The following table presents data from a study on the sialic acid mimetic Ac53FaxNeu5Ac, which, like this compound, reduces cell surface sialylation. The data illustrates the impact of sialic acid blockade on the infiltration of various immune cells into the tumor microenvironment. aacrjournals.org

| Immune Cell Type | Change in Tumor Infiltration Following Sialic Acid Blockade |

|---|---|

| Natural Killer (NK) Cells | Enhanced |

| CD8+ T Cells | Enhanced |

| Regulatory T Cells | Reduced |

| Myeloid Regulatory Cells | Reduced |

Effects on Extracellular Matrix Protein Binding by this compound

The interaction between cancer cells and the extracellular matrix (ECM) is fundamental for tumor invasion and metastasis. The ECM is a complex network of proteins, including fibronectin and collagen, that provides structural support and regulates cellular processes. nih.gov Altered sialylation can affect the adhesion of cancer cells to these ECM components. nih.gov

The overexpression of sialic acid-terminated glycans on the cell surface can lead to reduced adhesion to the ECM, which may promote cell detachment and migration. nih.govoup.com Conversely, desialylation has been shown to have the opposite effect, increasing adhesion to ECM proteins like fibronectin. nih.gov Therefore, it is plausible that this compound, by reducing cell surface sialylation, could enhance the binding of cancer cells to the ECM. This could have complex consequences, potentially inhibiting the initial detachment of tumor cells from the primary tumor but also possibly influencing their behavior at metastatic sites.

It has also been demonstrated that α-2,6 sialic acid is necessary for the adhesion of cells to fibronectin, a key process in the interaction of cancer cells with the ECM. nih.gov The impact of this compound on specific sialic acid linkages would be a critical determinant of its precise effect on ECM binding.

Influence on Cellular Signaling Pathways

Cell surface glycans, including those terminated with sialic acid, are integral components of signaling receptors and can modulate their function. By altering the sialylation status of these receptors, this compound has the potential to influence critical cellular signaling pathways that drive cancer progression.

Impact of this compound on Growth Factor-Dependent Cellular Processes

Growth factor receptors, such as the epidermal growth factor receptor (EGFR), are often heavily glycosylated, and these glycans can regulate receptor dimerization, ligand binding, and subsequent downstream signaling. mdpi.comnih.gov Sialylation, in particular, has been shown to modulate the activity of growth factor receptors. For example, both α2,3 and/or α2,6 sialylation of EGFR can reduce ligand binding and tyrosine phosphorylation. nih.gov

Investigation of Glycosylation-Mediated Signaling Axis Modulation by this compound

The sialic acid-Siglec signaling axis is a key pathway through which sialylation modulates immune responses. aacrjournals.orgfrontiersin.org As previously mentioned, the interaction of sialylated ligands on cancer cells with inhibitory Siglecs on immune cells transmits signals that suppress immune cell activation. aacrjournals.orgfrontiersin.org By reducing the expression of sialylated ligands, this compound would be expected to disrupt this immunosuppressive signaling axis, thereby promoting anti-tumor immunity.

Furthermore, the glycosylation of cell surface receptors can influence their interaction with other signaling molecules. For instance, the binding of galectins to specific glycan structures on growth factor receptors can regulate receptor turnover on the plasma membrane and modulate signaling. mdpi.com Alterations in sialylation could indirectly affect these galectin-mediated signaling events.

Interaction with Host Defense Mechanisms

The ability of cancer cells to evade the host's immune system is a critical component of tumorigenesis. The dense coat of sialic acid on the surface of many cancer cells acts as a molecular shield, protecting them from immune recognition and attack.

Treatment with agents that reduce cell surface sialylation has been shown to restore tumor immune surveillance. nih.gov For example, inhibition of sialic acid production in a pancreatic cancer model led to an increase in the proportion of CD8+ T cells and NK cells within the tumor microenvironment. nih.gov This suggests that by stripping away the sialic acid "cloak," compounds like this compound could render tumor cells more visible and vulnerable to the host's immune defenses.

The enhanced recognition by immune cells is thought to be due in part to the unmasking of ligands for activating immune receptors and a reduction in the engagement of inhibitory receptors like Siglecs. aacrjournals.org This shift in the balance of activating and inhibitory signals can lead to a more effective anti-tumor immune response, including enhanced cytotoxic T-lymphocyte-mediated killing of tumor cells. aacrjournals.org

Facilitation of Tumor Cell Recognition by Kupffer Cells via this compound

Preclinical research has identified a key mechanism by which this compound inhibits the metastatic potential of cancer cells: by facilitating their recognition and binding by Kupffer cells, the resident macrophages of the liver. Hypersialylation, an excess of sialic acid on the surface of cancer cells, is correlated with increased metastatic potential. This compound acts as an intracellular inhibitor of the CMP-sialic acid transport protein, which is essential for the sialylation of glycoproteins in the Golgi apparatus. By disrupting this transport, this compound effectively reduces the sialic acid content on the surface of tumor cells.

A pivotal study investigating the effects of this compound on human colorectal carcinoma (HCRC) cell lines demonstrated that treatment with the compound led to a significant increase in the binding of these cancer cells to Kupffer cells in vitro. This suggests that the dense layer of sialic acid on metastatic tumor cells can mask surface antigens, thereby preventing their recognition and clearance by the immune system. By inducing desialylation, this compound unmasks these binding sites, rendering the tumor cells more susceptible to engagement by Kupffer cells.

The table below summarizes the findings from in vitro adhesion assays performed on various HCRC cell lines following treatment with this compound.

| Cell Line | Metastatic Potential | Effect of this compound Treatment on Kupffer Cell Binding |

| Clone A | Poorly metastatic | Significantly increased |

| CX-1 | Highly metastatic | Significantly increased |

| CCL-235 | Highly metastatic | Significantly increased |

| MIP-101 | Poorly metastatic | Not specified |

It is noteworthy that the desialylation induced by this compound did not have a significant effect on the binding of HCRC cell lines to fibronectin, an extracellular matrix protein. This indicates a specific enhancement of the interaction with immune cells rather than a general increase in cell adhesion. The cytotoxic activity of Kupffer cells within the hepatic sinusoids is a critical defense mechanism against circulating tumor cells. The ability of this compound to strip the sialic acid "shield" from cancer cells and thereby promote their recognition by Kupffer cells is a key aspect of its anti-metastatic properties observed in preclinical models.

Immunomodulatory Aspects of Desialylation by this compound in Preclinical Models

The reduction of cell surface sialic acid by agents such as this compound has broader immunomodulatory implications that extend beyond the direct interaction with Kupffer cells. While specific preclinical studies detailing the full spectrum of this compound's effects on the tumor microenvironment are not extensively documented in the public domain, the known consequences of desialylation provide a strong basis for its potential immunomodulatory activities.

Cell surface sialic acids are known to engage with sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on various immune cells, including natural killer (NK) cells and T-cells. The interaction between sialic acids on tumor cells and inhibitory Siglecs on immune cells can dampen the anti-tumor immune response, contributing to immune evasion.

Potential Immunomodulatory Effects of this compound-Mediated Desialylation:

| Immune Cell Type | Potential Effect of Desialylation | Underlying Mechanism |

| Natural Killer (NK) Cells | Enhanced cytotoxicity | Reduced engagement of inhibitory Siglec receptors (e.g., Siglec-7, Siglec-9) on NK cells, leading to increased activation and killing of tumor cells. |

| T-Cells | Increased activation and proliferation | Desialylation may lower the threshold for T-cell activation and improve the formation of the immunological synapse between T-cells and tumor cells. |

| Dendritic Cells (DCs) | Enhanced maturation and antigen presentation | Removal of sialic acids from the surface of DCs has been shown to promote their maturation, which is crucial for initiating an effective anti-tumor T-cell response. |

In preclinical models, the therapeutic removal of sialic acids from tumor cells has been shown to enhance the efficacy of various immunotherapies. For instance, desialylation can render cancer cells more susceptible to antibody-dependent cell-mediated cytotoxicity (ADCC) by improving the access of antibodies to their target antigens. Given that this compound effectively reduces cell surface sialylation, it is plausible that its anti-cancer effects in preclinical models are, in part, attributable to a multifaceted enhancement of the host's anti-tumor immunity. By disrupting the sialic acid-Siglec inhibitory axis and potentially unmasking tumor antigens, this compound may contribute to a more robust and effective immune response against malignant cells. Further preclinical investigations are warranted to fully elucidate the specific immunomodulatory pathways influenced by this compound in vivo.

Preclinical Efficacy Investigations of Ki 8110 in Disease Models

In Vitro Model Systems for KI-8110 Efficacy Assessment

Human cell lines have been instrumental in demonstrating the primary effect of this compound on cell surface chemistry. Studies utilizing human liver and colorectal cancer cell lines have shown that treatment with this compound leads to a significant reduction in cell surface sialic acid. nih.govresearchgate.netnih.gov Initial hypotheses suggested that this compound acted as a sialyltransferase inhibitor. nih.gov However, further investigation revealed that the compound does not directly inhibit sialyltransferase enzymes from human colorectal tumor cells or the liver. nih.gov Instead, the observed desialylation is attributed to the inhibition of CMP-sialic acid transport into the endoplasmic reticulum and Golgi apparatus, which is a critical step for the sialylation of glycoproteins and glycolipids. nih.govresearchgate.net This mechanism effectively reduces the availability of sialic acid for transfer onto glycoconjugates, resulting in a modified cell surface. nih.gov The inhibition of CMP-sialic acid transport was found to be partial, suggesting the possible existence of multiple transport proteins with different specificities. nih.gov

The mechanistic effects of this compound on cellular adhesion are understood as a direct consequence of its ability to alter cell surface sialylation. Hypersialylation is known to influence cell-cell interactions, and its reduction can modify the adhesive properties of cancer cells. nih.gov While direct cell adhesion assay data for this compound is not detailed, in vivo findings support the mechanism of altered adhesion. nih.gov In studies with mouse adenocarcinoma cells, treatment with this compound reduced the retention of tumor cells in the lungs. nih.gov This antimetastatic effect is believed to stem from the modification of the tumor cell surface, which would impact the cells' ability to adhere to endothelial cells and extracellular matrix components in distant organs. nih.gov

| Cell Line Type | Assay Focus | Key Finding | Postulated Mechanism |

|---|---|---|---|

| Human Liver & Colorectal Cancer | Desialylation | Reduction in cell surface sialic acid. nih.govresearchgate.net | Inhibition of CMP-sialic acid transport into Golgi and ER. nih.govresearchgate.net |

| Mouse Colon Adenocarcinoma (NL-17, NL-44) | Glycoconjugate Changes | Inhibited transfer of sialic acid to endogenous acceptors. nih.gov | Modification of tumor cell surface glycans. nih.gov |

| Mouse Adenocarcinoma | Cellular Adhesion (inferred from in vivo data) | Reduced retention of tumor cells in the lungs. nih.gov | Altered adhesive properties due to desialylation. nih.gov |

In Vivo Non-Human Preclinical Models for Metastasis Research with this compound

To assess the therapeutic potential of this compound in a more complex biological system, researchers have employed non-human preclinical models, primarily focusing on metastasis.

The efficacy of this compound in preventing liver metastasis has been demonstrated in a nude mouse intrasplenic injection model. nih.gov This model is designed to mimic the clinical progression of colorectal cancer, where tumor cells metastasize to the liver. In these studies, human colorectal cancer cell lines were injected into the spleen of nude mice, from where they travel to and colonize the liver. Treatment with this compound was shown to inhibit the formation of these hepatic metastases, providing strong preclinical evidence for its anti-metastatic activity. nih.govnih.gov

The effect of this compound on the formation of lung metastases has been evaluated using mouse colon adenocarcinoma sublines (NL-17 and NL-44). nih.gov In this experimental metastasis model, tumor cells are injected directly into the tail veins of mice, leading to the formation of pulmonary nodules. The antimetastatic activity of this compound was assessed by measuring lung weight and counting the number of surface nodules approximately three weeks after tumor cell injection. nih.gov Pre-treatment of the tumor cells with this compound, combined with intravenous injection of the compound, resulted in a significant inhibition of pulmonary metastasis for both cell lines. nih.gov A notable inhibition of metastasis and prolongation of survival were also observed even when this compound was administered intravenously without pre-treating the tumor cells, although the effect was less pronounced. nih.gov Importantly, this compound did not exhibit direct cytostatic or cytotoxic effects on the cancer cells, indicating that its anti-metastatic action is not due to killing the tumor cells but rather by modifying their surface properties. nih.gov

| Metastasis Model | Cancer Type | Animal Model | Primary Outcome Measures | Result |

|---|---|---|---|---|

| Hepatic Metastasis | Human Colorectal Carcinoma | Nude Mouse (intrasplenic injection) | Formation of liver metastases. nih.gov | Inhibited formation of hepatic metastases. nih.govnih.gov |

| Pulmonary Metastasis | Mouse Colon Adenocarcinoma (NL-17, NL-44) | Mouse (tail vein injection) | Lung weight, number of pulmonary surface nodules, survival. nih.gov | Significant inhibition of pulmonary metastasis and prolonged survival. nih.gov |

Comparative Studies of Metastatic Potential in Response to this compound

Investigations utilizing in vivo models have provided evidence of this compound's capacity to inhibit metastatic formation. A key study demonstrated that this compound impeded the formation of hepatic metastases from human colorectal carcinoma cell lines in a nude mouse model where cancer cells were introduced via intrasplenic injection. nih.govresearchgate.net This model is designed to simulate the metastatic spread of colon cancer to the liver. The treatment with this compound resulted in a discernible reduction in the development of these secondary tumors, highlighting its potential as an anti-metastatic agent. researchgate.net

While the initial findings are promising, detailed quantitative data from comparative preclinical trials remains limited in publicly accessible literature. The primary evidence points to a qualitative reduction in metastatic lesions.

Table 1: Summary of Preclinical Study on this compound and Metastatic Potential

| Model System | Cancer Cell Line | Treatment | Outcome on Metastasis |

| Nude Mouse (intrasplenic injection) | Human Colorectal Carcinoma | This compound | Inhibition of hepatic metastases formation nih.govresearchgate.net |

Analysis of Molecular Markers and Cellular Phenotypes in Preclinical Models

The anti-metastatic effects of this compound are closely linked to its ability to modulate key molecular and cellular features that drive cancer progression.

Quantification of Sialic Acid Levels in Tissues and Cells Post-KI-8110 Exposure

The principal mechanism of action for this compound is the inhibition of CMP-sialic acid transport into the endoplasmic reticulum and Golgi apparatus. nih.gov This process is crucial for the sialylation of glycoconjugates on the cell surface. By disrupting this transport, this compound effectively reduces the levels of cell surface sialic acid. nih.gov

Studies have confirmed that treatment of colorectal cancer cell lines with this compound leads to a measurable decrease in surface sialic acid. nih.gov This reduction in sialylation is a key factor in altering the cancer cell's biological properties, including its ability to metastasize. researchgate.net The overexpression of sialic acid on tumor surfaces is a known contributor to the metastatic potential of malignant cells. nih.gov

Table 2: Effect of this compound on Sialic Acid Levels

| Cell Type | Treatment | Effect | Mechanism |

| Human Colorectal Carcinoma Cells | This compound | Reduction in cell surface sialic acid nih.gov | Inhibition of CMP-sialic acid transport nih.gov |

Assessment of Cellular Interactions (e.g., Tumor-Platelet Aggregation) in this compound Treated Models

Direct preclinical studies assessing the specific impact of this compound on tumor-platelet aggregation have not been extensively reported. However, the compound's known effect on cell surface sialylation provides a strong basis for its potential role in modulating these interactions.

Cell surface sialylation has been shown to correlate with the capacity of some tumor cells to activate platelets. nih.gov For instance, a reduction in surface sialic acid on a human neuroblastoma cell line led to a significant decrease in its platelet-activating capacity. nih.gov Conversely, desialylation did not affect the platelet-activating potential of a human glioblastoma cell line, indicating that the role of sialic acid in tumor-platelet interactions can be cell-type specific. nih.gov Given that this compound reduces cell surface sialylation, it is plausible that it could interfere with tumor-platelet aggregation in certain cancer types, thereby hindering a critical step in the metastatic process. However, further direct experimental evidence is required to substantiate this hypothesis.

Mentioned Compounds

Chemical Biology and Synthetic Aspects of Ki 8110 and Analogs

Synthetic Methodologies for KI-8110 (Sialic Acid Nucleoside Conjugate)

The synthesis of this compound, a sialic acid nucleoside conjugate, involves the chemical coupling of a sialic acid moiety to a nucleoside structure. Various synthetic methods have been explored for the creation of such conjugates. ucl.ac.uk

Approaches to Nucleoside Conjugate Synthesis

Approaches to nucleoside conjugate synthesis often involve forming a linkage between the sugar part of the nucleoside and another molecule, in this case, a sialic acid derivative. General strategies for creating oligonucleotide conjugates, which share principles with nucleoside conjugate synthesis, include post-synthetic methods like amide coupling, disulfide activation, thiol-maleimido reactions, and click chemistry (e.g., azide-alkyne reactions). mdpi.com Solid-phase synthesis is a common technique for assembling oligonucleotide conjugates, where monomers are added sequentially to a solid support. ki.seki.se While these methods provide a general context for nucleoside conjugate synthesis, the specific approaches for linking sialic acid to a nucleoside in this compound synthesis would focus on forming a stable glycosidic or phosphodiester linkage between the two components.

Strategies for Sialic Acid Moiety Incorporation

Strategies for incorporating the sialic acid moiety into nucleoside conjugates involve activating the sialic acid for coupling to the nucleoside. One approach mentioned in the context of sialic acid-nucleoside conjugates, including this compound, involves synthesis under Koenigs-Knorr conditions. ucl.ac.uk Another method described for synthesizing CMP-sialic acid derivatives involves the reaction of sialyl phosphites with protected riboside phosphites, leading to the formation of β-configured sialyl riboside monophosphates. researchgate.net The carboxylic acid moiety of sialic acid has been shown to be important for its stability in solution, and modifications to this group, such as substitution with amide or ester groups, have been explored in the synthesis of CMP-sialic acid derivatives. researchgate.net The synthesis of sialic acid derivatives, including those used for inhibitors, has also utilized sources like edible bird nest substance. jst.go.jp

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies of this compound and its analogs aim to understand how modifications to the chemical structure affect their biological activity, particularly their inhibition of CMP-sialic acid transport mediated by SLC35A1. patsnap.comnih.gov this compound itself is described as a CMP-Neu5Ac mimetic. griffith.edu.au

Identification of Key Structural Determinants for SLC35A1 Inhibition

Research indicates that this compound inhibits the transport of CMP-sialic acid into Golgi vesicles by targeting the SLC35A1 transporter. patsnap.comnih.gov This inhibition is responsible for the reduction in cell surface sialic acid observed after treatment with this compound. patsnap.com Studies on SLC35A1 and related transporters suggest that specific residues within the transporter's central cavity, particularly in the nucleobase pockets, are crucial for substrate recognition and selectivity. nih.gov For SLC35A1, residues like E52 and K55 are implicated in coordinating with cytosine. nih.gov While the exact key structural determinants of this compound for binding to SLC35A1 are not explicitly detailed in the search results, its nature as a sialic acid nucleoside conjugate mimicking CMP-Neu5Ac suggests that features of both the sialic acid and the nucleoside (uridine in the case of this compound) are likely important for recognition and inhibition of the transporter. jst.go.jp The phosphate (B84403) linker connecting the sialic acid and nucleoside moieties is also a key structural element of this conjugate class. core.ac.uk

Exploration of Modifications to Enhance or Alter Biological Activities

Modifications to the structure of this compound and other sialic acid nucleoside conjugates have been explored to potentially enhance or alter their biological activities. For instance, an analog designated KI-8115, which features a modified adenosine (B11128) residue instead of uridine (B1682114) and acetylated and carboxyl-methylated Neu5Ac, showed inhibition of influenza virus propagation in cell culture. jst.go.jp This suggests that alterations to both the nucleoside and the sialic acid components can impact the biological effects. In the broader context of sialyltransferase inhibitors and CMP-sialic acid analogs, modifications to the sialic acid moiety, such as substitutions at C-9 or replacement of the carboxylate with a phosphonate (B1237965) group, have been investigated. griffith.edu.au Studies on CMP-sialic acid derivatives have also explored the effect of replacing the entire ribose moiety with a peptidic scaffold. researchgate.net The presence of a 5FU moiety in some cytidine (B196190) nucleotide analogs, including this compound, has been noted in relation to their activity against sialyltransferases, although this compound primarily inhibits the transporter. patsnap.comresearchgate.net

Design and Synthesis of Novel Sialic Acid Transport Inhibitors Based on this compound Scaffold

The understanding gained from SAR studies of this compound and its analogs informs the design and synthesis of novel inhibitors targeting sialic acid transport. The identification of SLC35A1 as the target of this compound provides a basis for designing compounds that specifically interact with this transporter. patsnap.comnih.gov The structural features of this compound, including the sialic acid moiety, the nucleoside base (uridine), and the phosphodiester linkage, serve as a scaffold for developing new inhibitors. jst.go.jpcore.ac.uk Future design efforts could involve systematic modifications to each of these components to optimize binding affinity and specificity for SLC35A1, as well as to improve pharmacokinetic properties. The three-pocket model proposed for substrate recognition by SLC35A1 could guide the rational design of inhibitors that interact with specific binding sites within the transporter. nih.gov The synthesis of such novel inhibitors would likely employ synthetic methodologies similar to those used for this compound and other nucleoside conjugates, adapted for the specific structural modifications being explored. ucl.ac.ukresearchgate.net

Stereochemical Considerations and Their Impact on this compound's Activity

This compound is characterized as a protected disaccharide nucleoside and functions as an inhibitor of sialyltransferase activity. nih.govnih.govrug.nluel.br The structure of this compound, being a disaccharide nucleoside, inherently contains multiple stereocenters. These stereocenters arise from the chiral carbons present in the carbohydrate moieties (the disaccharide) and the nucleoside component.

In the field of chemical biology, the stereochemistry of a compound is a critical determinant of its interaction with biological targets, such as enzymes and receptors. Different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significantly different, or even opposing, biological activities, including variations in potency, selectivity, and metabolic fate.

While the provided search results confirm this compound's identity and its inhibitory effect on sialyltransferases and CMP-sialic acid transport nih.govuel.br, detailed research findings specifically elucidating the impact of individual stereocenters or comparing the activity of different stereoisomers of this compound were not extensively available within the scope of this search. Studies on related compounds or general discussions on the importance of stereochemistry in chiral molecules, particularly in the context of enzyme inhibition and biological activity, underscore the general principle that stereochemical configuration is crucial for optimal interaction with chiral biological systems.

Confirmation of stereochemistry for related derivatives has been performed using techniques such as NMR and CD spectroscopy. The synthesis of chiral compounds and the evaluation of enantiomers are common practices in medicinal chemistry to understand structure-activity relationships. However, specific data tables or detailed research directly correlating the absolute or relative stereochemistry of each chiral center in this compound to quantitative differences in its sialyltransferase inhibitory activity or other reported biological effects nih.govuel.br were not found in the provided information.

Therefore, while it is understood that the stereochemistry of this compound is fundamentally important due to its chiral nature as a disaccharide nucleoside, the specific impact of stereochemical variations on its activity cannot be detailed here based on the available search results. Comprehensive stereochemical studies, typically involving the synthesis and evaluation of all possible stereoisomers, would be required to fully delineate these relationships for this compound.

Methodological Approaches in Ki 8110 Research

Biochemical Assays for Target Engagement and Mechanism Confirmation

Biochemical assays have been fundamental in identifying the specific molecular target of KI-8110 and confirming its inhibitory action.

Research has demonstrated that this compound inhibits the transport of cytidine (B196190) monophosphate (CMP)-sialic acid into vesicles derived from the endoplasmic reticulum and Golgi apparatus. nih.gov This was determined by measuring the uptake of radiolabeled CMP-sialic acid into these isolated cellular compartments in the presence and absence of this compound. A significant reduction in the accumulation of radioactivity inside the vesicles treated with this compound indicated a direct inhibition of the transport mechanism. Notably, studies have shown that even at saturating concentrations, this compound could only achieve a maximum of 50% inhibition of CMP-sialic acid transport. nih.gov This suggests the possible existence of multiple transport proteins with different specificities or sensitivities to the compound. nih.gov

| Assay Component | Description | Finding with this compound |

| Vesicles | Isolated from endoplasmic reticulum and Golgi apparatus of human liver and colorectal cancer cell lines. | N/A |

| Substrate | Radiolabeled CMP-sialic acid. | N/A |

| Inhibitor | This compound | Inhibited transport of CMP-sialic acid into vesicles. |

| Maximal Inhibition | The highest level of inhibition observed. | Approximately 50%. nih.gov |

To ensure the specificity of this compound, its effect on related enzymes in the glycosylation pathway, such as sialyltransferases, was evaluated. Sialyltransferases are responsible for transferring sialic acid from CMP-sialic acid to glycoconjugates. Enzyme activity assays, likely involving the incubation of the enzyme with its substrates (CMP-sialic acid and an acceptor molecule) and measuring the formation of the sialylated product, were performed. These studies conclusively showed that this compound does not inhibit sialyltransferase activity from either human colorectal tumor cells or human liver. nih.gov This finding was critical in distinguishing this compound's mechanism from direct enzyme inhibition and pinpointing its action to the transport of the sugar nucleotide substrate. nih.govresearchgate.net

While specific studies detailing ligand binding with radiolabeled this compound are not extensively described in the provided context, the mechanism of transport inhibition points towards a competitive binding interaction. The structure of this compound, a sialic acid nucleoside conjugate, suggests it acts as a competitive inhibitor of the CMP-sialic acid transporter. nih.govresearchgate.net It likely competes with the endogenous CMP-sialic acid for binding to the transporter protein, thereby preventing the substrate's translocation into the Golgi and endoplasmic reticulum. The classification of the research under "Binding, Competitive" further supports this proposed mechanism of action. nih.gov

Advanced Cellular Biology Techniques

Cellular biology techniques are essential for observing the downstream effects of this compound's biochemical activity within intact cells, particularly its impact on the cell surface glycome.

Flow cytometry is a powerful technique used to quantify the level of sialic acids on the surface of cells. This method typically involves staining cells with fluorescently labeled lectins that specifically bind to certain sialic acid linkages (e.g., MALII for α2-3 linkages and SNA for α2-6 linkages). nih.govnii.ac.jpresearchgate.net The fluorescence intensity of individual cells is then measured as they pass through the cytometer, providing a quantitative assessment of cell surface sialylation. In the context of this compound research, treating cancer cell lines with the compound leads to a reduction in surface sialic acid. nih.govresearchgate.net Flow cytometry would be the standard method to quantify this reduction, demonstrating the functional consequence of inhibiting CMP-sialic acid transport into the Golgi apparatus, where sialyltransferases reside.

| Technique | Application in this compound Research | Expected Result |

| Flow Cytometry | Quantifying changes in cell surface sialic acid levels after treatment. | A measurable decrease in fluorescence intensity from sialic acid-binding lectins in this compound-treated cells compared to untreated controls. |

| Lectin Probes | Biotinylated lectins (e.g., MALII, SNA) followed by a fluorescent streptavidin conjugate. nih.govnii.ac.jp | Specific detection of α2-3 and α2-6 linked sialic acids. |

Confocal microscopy allows for high-resolution imaging of specific components within the cell. This technique could be employed to visualize the subcellular localization of key elements of the sialylation pathway, such as the CMP-sialic acid transporter and sialyltransferases, which are primarily located in the Golgi apparatus. By using immunofluorescence, where antibodies tagged with fluorescent dyes are used to label these proteins, researchers can observe their distribution within the cell. While direct studies using confocal microscopy to investigate this compound's effects are not detailed, this method could be used to determine if treatment with this compound alters the localization or expression levels of the CMP-sialic acid transporter or other components of the glycosylation machinery within the Golgi complex.

In Vitro Adhesion and Invasion Assays

To investigate the functional consequences of reduced cell surface sialylation by this compound, researchers typically employ assays that measure critical steps in the metastatic cascade: adhesion and invasion. nih.gov While specific published data on this compound's performance in these exact assays is limited, the methodologies are standard for evaluating sialyltransferase inhibitors. nih.govmdpi.com

Adhesion Assays: These assays quantify the ability of cancer cells to bind to other cells or to components of the extracellular matrix (ECM). A common approach involves seeding inhibitor-treated and untreated cancer cells onto plates coated with specific adhesion molecules, such as E-selectin, which is crucial for the attachment of tumor cells to the vascular endothelium during metastasis. mdpi.com After an incubation period, non-adherent cells are washed away, and the remaining bound cells are quantified. A reduction in adhesion for this compound-treated cells would indicate a disruption of this key metastatic interaction.

Invasion Assays: The Boyden chamber or Transwell assay is a frequently used method to assess cancer cell invasion. mdpi.comnih.gov In this system, cells are placed in an upper chamber, which is separated from a lower chamber by a porous membrane coated with a layer of Matrigel, a basement membrane substitute. nih.gov The lower chamber contains a chemoattractant. nih.gov The assay measures the capacity of cells to degrade the Matrigel barrier and migrate through the pores. nih.gov A decrease in the number of this compound-treated cells reaching the lower chamber compared to controls would demonstrate an impaired invasive capacity. mdpi.com

| Assay Type | Principle | Typical Endpoint Measured | Relevance to this compound Research |

|---|---|---|---|

| E-selectin Binding Assay | Measures the binding of cancer cells to immobilized E-selectin, mimicking cell adhesion to the endothelium. mdpi.com | Quantification of adherent cells (e.g., via fluorescence or absorbance). | Assesses the ability of this compound to inhibit the formation of sialylated ligands necessary for selectin-mediated adhesion. |

| Transwell Invasion Assay (Boyden Chamber) | Evaluates the ability of cells to migrate through a porous membrane coated with an extracellular matrix barrier (e.g., Matrigel) toward a chemoattractant. mdpi.comnih.gov | Number of cells that have successfully invaded the lower chamber. | Determines if this compound's reduction of sialylation impairs the invasive potential of cancer cells. |

Preclinical Animal Model Systems (Non-Human)

In vivo studies are essential to validate the anti-metastatic potential of this compound observed in in vitro experiments. researchgate.net These models allow for the assessment of the compound's effects within a complex biological system.

Experimental Metastasis Models (e.g., intrasplenic, intravenous injections)

Experimental metastasis models are designed to bypass the initial stages of tumor growth and focus on the later steps of the metastatic process, such as cell survival in circulation, extravasation, and colonization of distant organs. researchgate.net this compound has been tested in vivo in the context of colon cancer. researchgate.net

Intravenous (i.v.) Injection: Tumor cells are injected directly into the bloodstream, typically via the tail vein. This method is commonly used to model lung metastasis, as the cancer cells become trapped in the first capillary bed they encounter. researchgate.net

Intrasplenic Injection: This technique is a well-established method for modeling liver metastasis, a common site for colon cancer spread. nih.govnih.govmdpi.com Cancer cells are injected into the spleen, from which they travel directly to the liver via the portal vein. nih.govnih.gov The spleen is often removed shortly after injection to prevent the formation of a primary splenic tumor. nih.govnih.gov

In these models, animals treated with this compound would be compared to a control group to determine if the compound reduces the number and size of metastatic nodules in the target organ (e.g., liver or lungs).

Ex Vivo Analysis of Tissues from Treated Animals

Following the completion of an in vivo study, tissues from the animals are harvested for detailed analysis. This step is critical for correlating the macroscopic findings (i.e., reduced metastasis) with cellular and molecular changes. nih.govmorressier.com

The analysis typically involves:

Histopathology: Organs such as the liver and lungs are sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically to confirm the presence of metastatic lesions and quantify their number and size.

Lectin Histochemistry: To confirm the mechanism of action of this compound in vivo, tissue sections can be stained with specific lectins that bind to sialic acids (e.g., Sambucus nigra agglutinin, SNA). A reduction in lectin staining in the tissues of treated animals would provide direct evidence of decreased sialylation on the tumor cells.

Omics Approaches in this compound Research

To gain a comprehensive understanding of how this compound alters the cellular landscape, researchers can turn to high-throughput "omics" technologies.

Glycomics and Glycoproteomics to Map Sialylation Changes

Glycomics and glycoproteomics are powerful analytical fields focused on the global study of glycans and glycoproteins, respectively. researchgate.net These approaches are perfectly suited to investigate the specific effects of a compound like this compound, which is known to reduce cell surface sialylation. researchgate.net

The primary technique used is mass spectrometry (MS) . researchgate.net The typical workflow involves:

Isolating glycoproteins from the cell surface of this compound-treated and untreated cells.

Enzymatically releasing the glycans from the proteins.

Analyzing the released glycans by MS to determine their structure and abundance.

This approach allows researchers to precisely identify which glycan structures are affected by the inhibitor and to quantify the reduction in terminal sialic acids. Such detailed molecular mapping can reveal the specific sialylated ligands involved in metastasis that are disrupted by this compound, providing a deeper mechanistic insight that complements the functional data from cell-based assays. researchgate.netresearchgate.net

Due to a lack of publicly available research on the transcriptomic and proteomic effects of the chemical compound this compound, this article cannot provide specific details on the use of these methodologies to identify pathway perturbations related to this compound.

Extensive searches for "this compound transcriptomics" and "this compound proteomics" did not yield any studies detailing the analysis of gene or protein expression changes induced by this compound. Therefore, it is not possible to generate the requested content for the specified section and subsection while adhering to the principles of scientific accuracy and the strict exclusion of information not directly pertaining to this compound.

Further research and publication in the field are required before a comprehensive and accurate summary of transcriptomic and proteomic analyses of this compound can be compiled.

Theoretical Implications and Future Directions in Ki 8110 Studies

Broader Implications of Sialic Acid Transport Inhibition Beyond Cancer Metastasis

The inhibition of Cytidine (B196190) Monophosphate (CMP)-sialic acid transport, the mechanism central to the action of KI-8110, carries significant theoretical implications that extend far beyond its studied role in cancer metastasis. Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing a pivotal role in a multitude of physiological and pathological processes due to their exposed position and negative charge. nih.govcsuohio.edu Their functions in cell-cell adhesion, immune defense, and pathogen recognition suggest that modulating their cell surface presentation could have wide-ranging therapeutic and research applications. csuohio.edunih.gov

One of the most significant areas of implication is in infectious diseases . Many pathogens, including viruses and bacteria, exploit host sialic acids as receptors for attachment and entry into cells. researchgate.netrsc.org For instance, influenza viruses famously bind to sialic acid residues on the surface of respiratory epithelial cells. researchgate.net By inhibiting the transport of CMP-sialic acid into the Golgi apparatus, a compound like this compound reduces the density of these sialic acid "docking sites," potentially rendering cells less susceptible to infection. This suggests a host-centric therapeutic strategy that could be broadly applicable against various sialic acid-dependent pathogens. Furthermore, many bacteria, particularly those colonizing mucosal surfaces, utilize host-derived sialic acid as a nutrient source or for molecular mimicry to evade the host immune system. researchgate.netnih.gov Inhibiting the sialylation of host cell surfaces could disrupt this critical aspect of the host-pathogen interaction.

Another key area is immunology . Sialic acids are crucial in the immune system's ability to differentiate "self" from "non-self." researchgate.net An abundance of sialic acid on cell surfaces can mask underlying antigens and engage inhibitory receptors on immune cells, thus dampening immune responses. Pathological changes in sialylation are associated with autoimmune diseases. neb.com Therefore, inhibiting sialic acid transport could potentially unmask tumor antigens or recalibrate immune tolerance in autoimmune conditions, representing a novel immunomodulatory strategy. The role of sialylation in regulating the interactions between endothelial cells and blood-borne cells also points to potential applications in vascular biology and inflammation. nih.gov

Potential for this compound as a Research Tool in Glycobiology

The inherent complexity of glycosylation makes it a challenging field of study. neb.com Glycans are synthesized in a non-template-driven process, resulting in a high degree of heterogeneity (glycoforms), which complicates efforts to elucidate the function of specific glycan structures. neb.comnih.gov In this context, specific chemical inhibitors like this compound represent invaluable tools for functional glycomics.

This compound's specific mechanism—inhibiting the CMP-sialic acid transporter—offers a distinct advantage over other methods. nih.gov Unlike broad-spectrum approaches such as using neuraminidases to cleave all surface sialic acids or genetic knockout of sialyltransferase enzymes which can have complex downstream effects, this compound allows for the targeted disruption of the sialylation pathway at the substrate transport step. This enables researchers to study the direct consequences of reduced sialic acid incorporation into newly synthesized glycans.

As a research probe, this compound can be used to:

Elucidate Sialoglycan Function: By comparing biological processes in the presence and absence of the inhibitor, researchers can investigate the specific roles of sialylation in cell adhesion, migration, signaling, and receptor function. nih.gov

Study Protein Biology: The glycosylation state of a protein can significantly affect its folding, stability, and function. researchgate.net this compound can help determine how the absence of terminal sialic acids impacts these properties for specific glycoproteins.

Validate Drug Targets: The CMP-sialic acid transporter is a member of the solute carrier (SLC) superfamily, which is an emerging class of drug targets. springermedicine.com this compound serves as a proof-of-concept tool to validate this transporter as a viable target for therapeutic intervention in various diseases.

| Method | Mechanism | Primary Application | Advantages | Limitations |

| This compound | Inhibits CMP-sialic acid transport into the Golgi. nih.gov | Studying the function of newly synthesized sialoglycans. | Targets a specific intracellular step; reversible. | May not inhibit all transporter isoforms; potential for off-target effects. nih.gov |

| Sialyltransferase Inhibitors | Block the enzymatic transfer of sialic acid to glycans. nih.gov | Dissecting the roles of specific sialyltransferase enzymes. | Can be subtype-selective. nih.gov | Cell permeability can be an issue; functional redundancy among enzymes. |

| Neuraminidases (Sialidases) | Enzymatically cleave existing sialic acid residues from the cell surface. nih.gov | Rapid removal of surface sialic acids to study immediate effects. | Fast-acting; removes most surface sialic acids. | Acts externally; does not affect internal sialylation; non-specific removal. |

| Genetic Knockout (e.g., CRISPR) | Deletes the gene for a specific enzyme or transporter. | Definitive study of a single gene's function in a model system. | Highly specific and permanent. | Can be lethal; may induce compensatory mechanisms; labor-intensive. |

| Sugar Analogs | Interfere with glycan biosynthesis pathways. nih.govresearchgate.net | General inhibition of glycosylation or specific pathways. | Can be used to introduce labels for imaging. nih.gov | Often lack specificity; can have pleiotropic effects on cell metabolism. nih.gov |

Strategies for Enhancing Selectivity or Potency through Further Chemical Modification

The initial characterization of this compound revealed that it could only achieve approximately 50% inhibition of CMP-sialic acid transport in certain cell lines. nih.gov This finding strongly suggests the existence of multiple transport proteins with differing specificities or affinities for the inhibitor. This presents a clear opportunity for medicinal chemistry efforts aimed at developing second-generation analogs with improved potency and, crucially, enhanced selectivity for specific transporter isoforms.

Several strategies could be employed for the chemical modification of the this compound scaffold:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to both the sialic acid and the nucleoside portions of the molecule could identify key functional groups responsible for binding and inhibition. For instance, altering the substituents on the sialic acid ring or replacing the 5-fluorouracil (B62378) base with other nucleobases could modulate binding affinity and selectivity. researchgate.net Computational modeling and structural biology approaches could guide this rational design process. researchgate.net

Improving Membrane Permeability: The efficacy of an intracellularly acting inhibitor like this compound depends on its ability to cross the plasma membrane and reach the Golgi apparatus. Chemical modifications, such as the addition of lipophilic groups through alkylation or acylation, could enhance its uptake and intracellular concentration, thereby increasing its apparent potency. nih.gov

Targeting Transporter Isoforms: As more is learned about the different CMP-sialic acid transporters, derivatives of this compound could be designed to selectively inhibit one isoform over another. This would not only increase potency but also reduce potential off-target effects, creating more precise tools for research and potentially safer therapeutics.

Development of Photoactivatable Inhibitors: A sophisticated strategy involves creating "caged" versions of this compound. A photolabile protecting group could be attached to a critical functional group on the molecule, rendering it inactive. rsc.org Upon exposure to light of a specific wavelength, the protecting group would be cleaved, activating the inhibitor. rsc.org This approach would provide unparalleled spatial and temporal control over the inhibition of sialylation, allowing researchers to study its effects in specific tissues or at specific times.

Challenges and Opportunities in Glycosylation-Targeted Research

Targeting glycosylation for research and therapeutic purposes is a field rich with opportunity but also fraught with significant challenges.

Challenges:

Inherent Complexity: Glycans form complex, often branched structures, and a single protein can exist as multiple "glycoforms" with different glycan chains attached. neb.com This heterogeneity makes it difficult to study and target specific structures.

Non-Templated Biosynthesis: Unlike proteins or nucleic acids, glycan synthesis is not directly coded by a template but is orchestrated by the coordinated action of numerous enzymes in the endoplasmic reticulum and Golgi. neb.comnih.gov This makes predicting glycosylation patterns challenging.

Analytical Hurdles: The precise analysis of glycan structures, their attachment sites, and their abundance remains a significant technical challenge, often requiring sophisticated techniques like mass spectrometry and specialized expertise. nih.govresearchgate.netbiocompare.com

Inhibitor Specificity: Many small-molecule inhibitors of glycosylation pathways lack specificity, leading to off-target effects that can confound experimental results and cause toxicity. nih.gov

Opportunities:

Emerging Drug Targets: The enzymes and transporters of the glycosylation machinery, such as the CMP-sialic acid transporter targeted by this compound, are increasingly recognized as viable and largely untapped drug targets for a host of diseases. springermedicine.comresearchgate.net

Advanced Analytical Tools: The rapid development of high-resolution mass spectrometry, glycan microarrays, and novel imaging techniques is revolutionizing the ability to analyze the glycome, providing unprecedented insights into its function. nih.govbruker.com

Glycomimetic Development: Compounds like this compound are examples of glycomimetics—molecules that mimic natural sugars. This approach holds great promise for creating highly specific inhibitors and probes for studying and manipulating glycosylation pathways. researchgate.net

Precision Medicine: As our understanding of how glycosylation patterns change in specific diseases grows, there is an opportunity to develop targeted therapies that exploit these disease-specific alterations.

Unexplored Biological Systems or Pathways for this compound Investigation

While the initial focus of this compound was on cancer metastasis, its unique mechanism of action opens the door to investigating the role of sialylation in numerous other biological contexts.

Neurobiology: Sialic acids are exceptionally abundant in the brain, where they are integral components of gangliosides and neural cell adhesion molecules. They play critical roles in neural development, synaptic plasticity, and nerve regeneration. Applying this compound to neuronal cell cultures or brain organoid models could uncover the specific consequences of disrupting CMP-sialic acid transport on these fundamental neurological processes and potentially shed light on the glycobiology of neurodegenerative diseases. dovepress.com

Virology: The dependence of numerous viruses on host sialic acids for cell entry is well-established. researchgate.netrsc.org this compound could be used as a research tool to investigate the efficacy of a host-targeted antiviral strategy. By reducing the presentation of sialic acid receptors, it may be possible to block the entry of a broad range of viruses, providing a pathway for developing novel antiviral therapeutics.

Developmental Biology: Glycosylation is fundamentally important for embryonic development, mediating cell migration and tissue organization. researchgate.net The effects of inhibiting CMP-sialic acid transport at different developmental stages are largely unknown. Using this compound in model organisms like zebrafish or in stem cell differentiation models could provide critical insights into the specific roles of sialylation during embryogenesis.

Q & A

Q. How should researchers design initial experiments to investigate the biochemical mechanisms of KI-8110?

Methodological Answer: Begin with a systematic literature review to identify existing studies on this compound’s structural analogs or related pathways. Use databases like PubMed and Google Scholar with advanced search filters (e.g., time range: last 5 years, keywords: "this compound," "kinase inhibition," "mechanistic study") . Design pilot experiments using validated in vitro assays (e.g., enzyme inhibition kinetics, cell viability assays) to establish baseline activity. Ensure experimental protocols align with reproducibility standards by detailing reagent sources, instrumentation, and control groups (positive/negative controls) .

What strategies are recommended for formulating research questions on this compound’s therapeutic potential?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example:

- Feasible: Can this compound’s solubility and stability be tested within available resources?

- Novel: Does the question address gaps in understanding its selectivity across kinase families?

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "How does this compound (Intervention) compare to FDA-approved kinase inhibitors (Comparison) in reducing tumor growth (Outcome) in xenograft models (Population)?" .

Q. How can researchers ensure rigorous literature reviews for this compound-related studies?

Methodological Answer:

- Use citation-tracking tools (e.g., Web of Science, Scopus) to map seminal papers and recent advancements.

- Prioritize primary sources (peer-reviewed journals) over reviews or preprints.

- Critically evaluate methodologies in existing studies, noting inconsistencies in assay conditions or data interpretation .

- Document search strategies (keywords, databases, filters) for transparency .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported biochemical activity across studies?

Methodological Answer:

- Conduct a meta-analysis of published data to identify variables affecting results (e.g., assay pH, buffer composition, cell lines).

- Replicate conflicting experiments under standardized conditions, ensuring adherence to protocols from high-impact studies.

- Apply statistical methods (e.g., Bland-Altman plots, ANOVA) to quantify variability and determine if discrepancies are significant .

- Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .

Q. What advanced methodologies are suitable for optimizing this compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, and clearance.

- Employ structure-activity relationship (SAR) studies to modify this compound’s scaffold for improved solubility or metabolic stability.

- Integrate multi-omics data (proteomics, transcriptomics) to identify off-target effects or resistance mechanisms in vivo .

- Validate findings in advanced models (e.g., 3D organoids, patient-derived xenografts) to bridge in vitro-in vivo gaps .

Q. How can researchers address ethical and reproducibility challenges in this compound trials involving animal models?

Methodological Answer:

- Follow ARRIVE guidelines for experimental design and reporting to enhance reproducibility.

- Implement blinding and randomization to reduce bias in outcome assessment.

- Use power analysis to justify sample sizes, minimizing animal use while ensuring statistical validity.

- Document ethical approvals (IACUC protocols) and data-sharing plans in publications .

Data Analysis and Interpretation

Q. What analytical approaches are recommended for interpreting this compound’s dose-response data with high variability?

Methodological Answer:

- Apply non-linear regression models (e.g., sigmoidal dose-response curves) to estimate IC₅₀/EC₅₀ values, using software like GraphPad Prism.

- Perform outlier detection (e.g., Grubbs’ test) and sensitivity analyses to assess robustness.

- Use Bayesian statistics to model uncertainty in low-sample-size datasets .

- Report variability metrics (e.g., coefficient of variation) and justify exclusion criteria .

Q. How should researchers integrate conflicting computational and experimental data on this compound’s binding modes?

Methodological Answer:

- Perform molecular dynamics (MD) simulations to reconcile docking predictions with experimental kinetics (e.g., binding entropy/enthalpy).

- Validate computational models using mutagenesis studies (e.g., alanine scanning) to test predicted critical residues.

- Publish negative results to clarify limitations of current models .

Cross-Disciplinary and Translational Research

Q. What strategies support the integration of this compound research across chemistry, biology, and computational disciplines?

Methodological Answer:

- Establish collaborative workflows using shared data platforms (e.g., LabArchives, GitHub) for real-time updates.

- Organize cross-departmental meetings to align objectives (e.g., medicinal chemists focus on SAR, biologists validate efficacy).

- Use standardized nomenclature (IUPAC for compounds, FAIR principles for data) to reduce miscommunication .

Q. How can researchers design translational studies to evaluate this compound’s clinical potential while addressing academic-industry gaps?

Methodological Answer:

- Partner with clinical researchers to access patient samples for ex vivo testing.

- Utilize pharmacodynamic biomarkers (e.g., target phosphorylation levels) to correlate preclinical and clinical outcomes.

- Publish open-access datasets to facilitate industry collaboration while protecting IP through material transfer agreements (MTAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.